5-Nitroquinoxaline: A Core Scaffold in Medicinal Chemistry
5-Nitroquinoxaline: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Nitroquinoxaline (CAS No: 18514-76-6), a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its fundamental chemical and physical properties, explore detailed synthetic protocols, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the diverse biological activities of 5-nitroquinoxaline and its derivatives, highlighting their potential as scaffolds in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research setting. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration and application of quinoxaline-based compounds.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the quinoxaline ring system profoundly influences its electronic properties and, consequently, its biological activity. 5-Nitroquinoxaline serves as a crucial starting material and a key pharmacophore in the synthesis of more complex and biologically active molecules.[2] Understanding its fundamental characteristics is therefore paramount for its effective utilization in drug discovery and development.
Physicochemical Properties of 5-Nitroquinoxaline
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The key identifiers and properties of 5-Nitroquinoxaline are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18514-76-6 | |
| Molecular Formula | C₈H₅N₃O₂ | |
| Molecular Weight | 175.14 g/mol | |
| IUPAC Name | 5-nitroquinoxaline | |
| Appearance | Likely a crystalline solid | General knowledge for similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of 5-Nitroquinoxaline: A Methodological Approach
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of nitro-substituted quinoxalines, a common strategy is to start with a nitro-substituted o-phenylenediamine.
General Synthetic Strategy: Condensation Reaction
A prevalent method for the synthesis of nitroquinoxalines involves the reaction of a mononitro-substituted o-phenylenediamine with a dicarbonyl compound, such as glyoxal or a substituted benzil, in the presence of a suitable catalyst.[2] This approach offers a direct and efficient route to the desired quinoxaline core.
Caption: General workflow for the synthesis of 5-Nitroquinoxaline.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative procedure for the synthesis of a nitroquinoxaline derivative, adapted from established methodologies for quinoxaline synthesis.[2]
Materials:
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3-Nitro-1,2-phenylenediamine
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Glyoxal (40% aqueous solution)
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Ethanol
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Acetic Acid (catalytic amount)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beakers, graduated cylinders, and other standard laboratory glassware
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine in ethanol.
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Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of a 40% aqueous solution of glyoxal. Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
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Drying: Dry the purified product under vacuum to obtain 5-nitroquinoxaline.
Causality in Experimental Choices:
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Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction under reflux conditions.
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Acetic Acid as Catalyst: The acidic conditions protonate one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.
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Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
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Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.
Spectroscopic Characterization
The structural elucidation of 5-Nitroquinoxaline is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 5-Nitroquinoxaline is expected to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbons of the pyrazine ring generally appear at a lower field compared to those in the benzene ring. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift. A study on substituted quinoxalines provides reference data for the chemical shifts of the carbon atoms in the quinoxaline core.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Nitroquinoxaline, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (175.14). The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitroquinoxaline will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
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C=N and C=C stretching (aromatic rings): ~1450-1600 cm⁻¹
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N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
Biological Activities and Applications in Drug Development
The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, and the introduction of a nitro group can enhance or modulate its biological profile.
Caption: The diverse biological potential of the 5-Nitroquinoxaline scaffold.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their anticancer properties.[1] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. The nitro group in 5-Nitroquinoxaline can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, a strategy employed by some anticancer drugs.
Antimicrobial and Antifungal Activity
The quinoxaline ring system is present in several antimicrobial and antifungal agents.[1] The mode of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. Nitroaromatic compounds are known to have antimicrobial properties, often through the generation of reactive nitrogen species upon reduction of the nitro group.[4]
Other Therapeutic Potential
Beyond cancer and infectious diseases, quinoxaline derivatives have shown promise as anti-inflammatory, antidiabetic, and neuroprotective agents.[5] The versatility of the quinoxaline scaffold allows for chemical modifications to target a wide range of biological pathways.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Nitroquinoxaline. The following guidelines are based on the safety data for related nitroaromatic compounds.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
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Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
5-Nitroquinoxaline is a fundamentally important heterocyclic compound with a rich chemical profile and significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
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PubChem. (n.d.). Quinoxaline, 5-nitro-. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. (2020). Google Patents.
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13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). RSC Publishing. Retrieved January 31, 2026, from [Link]
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Quinoxalines Potential to Target Pathologies. (2015). PubMed. Retrieved January 31, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 31, 2026, from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 31, 2026, from [Link]
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Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). PMC. Retrieved January 31, 2026, from [Link]
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Biological activity of quinoxaline derivatives. (2011). ResearchGate. Retrieved January 31, 2026, from [Link]
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